1,5-Dichloroazulene
Description
1,5-Dichloroazulene is a bicyclic aromatic hydrocarbon derivative of azulene, featuring chlorine substituents at the 1- and 5-positions of its fused 5- and 7-membered rings. Azulene derivatives are of significant interest due to their unique photophysical properties, including fluorescence and nonradiative decay pathways, which are influenced by substituent positions and electronic effects.
Properties
CAS No. |
81971-07-5 |
|---|---|
Molecular Formula |
C10H6Cl2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
1,5-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12/h1-6H |
InChI Key |
WDGVVXPRHQOHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC=C(C2=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloroazulene can be synthesized through various methods. One common approach involves the chlorination of azulene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the 1 and 5 positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloroazulene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming various derivatives.
Cycloaddition Reactions: The azulene ring can engage in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide in methanol, which facilitates the replacement of chlorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Cycloaddition: Dienes and dienophiles are often used in cycloaddition reactions under thermal or photochemical conditions.
Major Products Formed
Substitution Products: Various substituted azulenes, depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of azulene, such as azulenequinones.
Cycloaddition Products:
Scientific Research Applications
1,5-Dichloroazulene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1,5-Dichloroazulene exerts its effects is primarily through its interaction with biological pathways. For instance, its anti-inflammatory properties are believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence primarily discusses 1,3-Dichloroazulene, 1,3-Dibromoazulene, and fluorinated analogs. Key comparisons are based on substituent effects on photophysical behavior, particularly nonradiative decay mechanisms in the second excited singlet state (S₂).
Substituent Position and Electronic Effects
- 1,3-Dichloroazulene: Chlorine atoms at positions 1 and 3 induce electron-withdrawing effects, stabilizing the S₂ state. Studies show its S₂ nonradiative decay follows the energy gap law, with internal conversion (S₂→S₁) dominating in nonpolar solvents. Rate constants correlate with substituent electronegativity and steric effects .
- Fluorinated Derivatives: 1-Fluoroazulene and 1,3-Difluoroazulene exhibit lower nonradiative decay rates compared to chloro/bromo analogs due to fluorine’s smaller size and weaker heavy-atom effects. Their S₂→S₁ transitions adhere to log-linear energy gap relationships .
Hypothetical Comparison with 1,5-Dichloroazulene
- Positional Isomerism: Substitution at the 1,5-positions (vs. 1,3-) may alter the electron density distribution in the azulene core.
- Predicted Photophysics: If this compound follows trends observed in 1,3-derivatives, its S₂ decay rate would depend on the energy gap between S₂ and S₁. A larger gap (due to substituent placement) could reduce nonradiative decay, enhancing fluorescence quantum yield.
Data Tables: Key Photophysical Parameters of Azulene Derivatives
Notes:
- Data for this compound is absent in the provided sources.
- Nonpolar solvents (e.g., cyclohexane) minimize solvent-solute interactions, emphasizing intrinsic substituent effects.
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